In-Depth Technical Guide to Dimethyl 2,2'-Thiobisacetate
In-Depth Technical Guide to Dimethyl 2,2'-Thiobisacetate
CAS Number: 16002-29-2
An Essential Tool for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2,2'-thiobisacetate, a versatile chemical compound with applications in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.
Chemical and Physical Properties
Dimethyl 2,2'-thiobisacetate, also known by synonyms such as Dimethyl thiodiacetate and Dimethyl thiodiglycolate, is a diester with the molecular formula C₆H₁₀O₄S.[1] Its chemical structure features a central sulfur atom bridging two acetate methyl ester groups. This structure imparts specific reactivity and properties that are valuable in chemical synthesis and biological applications.
A comprehensive summary of its quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 16002-29-2 | [1][2] |
| Molecular Formula | C₆H₁₀O₄S | [1] |
| Molecular Weight | 178.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.199 g/cm³ | [1] |
| Melting Point | Not available | |
| Boiling Point | 130 °C at 15 Torr | |
| Flash Point | 95 °C | [1] |
| Solubility | Soluble in organic solvents | |
| Refractive Index | 1.469 | [1] |
Synthesis of Dimethyl 2,2'-Thiobisacetate
A robust and efficient method for the synthesis of Dimethyl 2,2'-thiobisacetate involves a two-step process, as detailed in Japanese Patent JP2008303173A.[3] This procedure is particularly advantageous for industrial-scale production due to its use of readily available starting materials and efficient reaction conditions.
Experimental Protocol
Step 1: Synthesis of Thiodiglycolic Acid
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In a suitable reaction vessel, chloroacetic acid is reacted with sodium sulfide in the presence of a base.
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The reaction mixture is then neutralized with an acid to precipitate thiodiglycolic acid.
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The resulting thiodiglycolic acid is isolated and purified.
Step 2: Esterification of Thiodiglycolic Acid
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The synthesized thiodiglycolic acid is dissolved in methanol.
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A dehydrating agent, such as anhydrous calcium chloride, is added to the mixture. An acid catalyst may also be employed to enhance the reaction rate.
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The mixture is heated to drive the esterification reaction to completion, yielding Dimethyl 2,2'-thiobisacetate.
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The final product is purified by distillation.
The overall synthesis workflow is depicted in the following diagram:
Applications in Scientific Research and Drug Development
Dimethyl 2,2'-thiobisacetate serves as a valuable building block and reagent in several areas of chemical and biological research.
Chemical Synthesis
Due to its bifunctional nature, Dimethyl 2,2'-thiobisacetate is a useful intermediate in the synthesis of more complex molecules. The ester groups can be hydrolyzed to the corresponding carboxylic acids or converted to other functional groups, while the central thioether can be oxidized to a sulfoxide or sulfone, providing a scaffold for diverse chemical transformations. It is used in the manufacturing of polysulfides, dyes, and other pharmaceutical intermediates.
Crosslinking Agent
The structure of Dimethyl 2,2'-thiobisacetate makes it a potential homobifunctional crosslinking agent. Although specific detailed protocols for its use in biological crosslinking are not widely published, its reactivity suggests it could be used to link molecules containing suitable nucleophiles. The general principle of using such a molecule for crosslinking is illustrated below.
Role in Drug Development
While initial suggestions pointed towards a potential role as a tyrosine kinase inhibitor, extensive, publicly available research to substantiate this specific mechanism of action is limited. However, its application as an intermediate in the synthesis of pharmaceutical compounds remains a key area of interest for drug development professionals. The thioether and ester functionalities provide a versatile platform for the construction of novel drug candidates.
Analytical Methods
The purity and concentration of Dimethyl 2,2'-thiobisacetate can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection. A validated method for the quantification of similar organic compounds provides a strong basis for the analysis of this compound.
Validated HPLC-UV Method
A general protocol for the quantitative analysis of organic compounds, adaptable for Dimethyl 2,2'-thiobisacetate, is outlined below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with an optional acid modifier like formic acid for improved peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Sample Preparation:
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Prepare a stock solution of Dimethyl 2,2'-thiobisacetate in a suitable solvent (e.g., acetonitrile).
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Create a series of calibration standards by diluting the stock solution.
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Prepare samples for analysis by dissolving them in the mobile phase or a compatible solvent.
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Filter all solutions through a 0.45 µm filter before injection.
Safety and Handling
Dimethyl 2,2'-thiobisacetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Dimethyl 2,2'-thiobisacetate is a chemical compound with a well-defined set of properties and a clear synthetic route. Its primary utility for researchers and drug development professionals lies in its role as a versatile chemical intermediate. While its direct biological activities require further investigation, its structural features make it a valuable tool in the synthesis of novel molecules with potential therapeutic applications. The analytical methods outlined in this guide provide a solid foundation for its quantification and quality control in a research and development setting.
